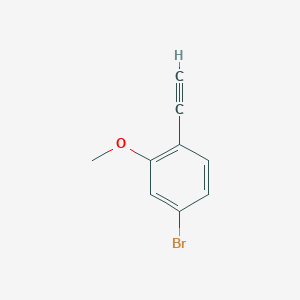

4-Bromo-1-ethynyl-2-methoxybenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-ethynyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOBRFLMQFJRIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 Ethynyl 2 Methoxybenzene

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-Bromo-1-ethynyl-2-methoxybenzene identifies two primary disconnection points that form the basis of the most common synthetic strategies. The target structure features three key functional groups on a benzene (B151609) ring: a bromo group, an ethynyl (B1212043) group, and a methoxy (B1213986) group. The principal disconnections are at the carbon-bromine (C-Br) bond and the carbon-alkyne (C-C≡) bond.

These disconnections lead to two main retrosynthetic pathways:

Approaches via Ethynylation: This strategy involves disconnecting the C(sp)-C(sp²) bond of the ethynyl group. This pathway leads back to a halogenated precursor, specifically a bromo-substituted methoxybenzene derivative, which can then undergo an ethynylation reaction, typically a Sonogashira coupling, to install the terminal alkyne. The precursor for this route is a 1,4-dihalo-2-methoxybenzene or a related activated species.

Approaches via Bromination: This alternative strategy involves the disconnection of the C-Br bond. This pathway starts from a methoxy-substituted ethynylbenzene precursor. The target molecule is then formed through an electrophilic aromatic substitution reaction, where a bromine atom is introduced onto the aromatic ring. The precursor for this route is 1-ethynyl-2-methoxybenzene (B3043173).

In a broader context, this compound is recognized as a key intermediate for more complex molecules, such as styrenyl building blocks used in the synthesis of polyene natural products. d-nb.info The choice between these primary strategies often depends on the availability and cost of the starting materials and the desired regiochemical control.

Conventional Preparative Routes to 4-Bromo-1-ethynyl-2-methoxybenzene

Conventional syntheses of 4-Bromo-1-ethynyl-2-methoxybenzene are logically divided based on the final bond-forming step, aligning with the retrosynthetic pathways.

Approaches via Bromination of Methoxy-substituted Ethynylbenzenes

This synthetic route relies on the electrophilic bromination of an appropriate precursor, 1-ethynyl-2-methoxybenzene (also known as 3-ethynylanisole). The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. Conversely, the ethynyl group (-C≡CH) is a deactivating group.

In an electrophilic aromatic substitution, the strongly activating methoxy group will dictate the position of bromination. Bromination is therefore expected to occur primarily at the C4 position (para to the methoxy group) and the C2 position (ortho to the methoxy group). Due to steric hindrance from the adjacent methoxy group, substitution at the para position is favored. Therefore, the reaction should yield 4-bromo-1-ethynyl-2-methoxybenzene as the major product. Reagents commonly used for such transformations on activated rings include N-bromosuccinimide (NBS) in a solvent like acetonitrile, which often provides high para-selectivity. nih.govwku.edu

While this route is theoretically sound, specific documented examples for this exact substrate can be challenging to locate. However, the principles of electrophilic substitution on anisole (B1667542) derivatives are well-established, showing high selectivity for the para position. nih.gov

Approaches via Ethynylation of Bromo-substituted Methoxybenzenes

A more commonly documented and highly effective method for synthesizing 4-bromo-1-ethynyl-2-methoxybenzene is through the ethynylation of a suitably dihalogenated methoxybenzene precursor. The Sonogashira cross-coupling reaction is the premier method for this transformation, creating the C(sp²)-C(sp) bond. wku.edubeilstein-journals.org

One successful multi-step sequence begins with 3-iodoanisole (B135260). d-nb.info The synthesis proceeds as follows:

Bromination: 3-Iodoanisole is first brominated. This reaction can be challenging as it may produce a mixture of regioisomers. However, using bromine (Br₂) at a lowered temperature can provide adequate regioselectivity, favoring the formation of 1-bromo-2-iodo-4-methoxybenzene. d-nb.info

Sonogashira Coupling: The resulting 1-bromo-2-iodo-4-methoxybenzene is then subjected to a Sonogashira coupling. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, the ethynyl group can be selectively introduced at the C2 position. The reaction is typically performed with trimethylsilylacetylene (B32187) (TMSA) in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst like copper(I) iodide (CuI). d-nb.info

Deprotection: The resulting trimethylsilyl-protected alkyne is then deprotected, typically using a base like potassium carbonate in methanol (B129727), to yield the final product, 4-bromo-1-ethynyl-2-methoxybenzene. d-nb.info

This approach offers excellent control over the regiochemistry, ensuring the correct placement of the bromo and ethynyl substituents.

Multi-step Sequences from Readily Available Precursors

The synthesis of 4-bromo-1-ethynyl-2-methoxybenzene can also be accomplished through longer, multi-step sequences starting from more fundamental precursors. One such route begins with 3-bromo-4-methoxyaniline (B105698). d-nb.info

The sequence is outlined as follows:

Diazotization and Iodination: The amino group of 3-bromo-4-methoxyaniline is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium. The subsequent Sandmeyer-type reaction with potassium iodide introduces an iodine atom in place of the diazonium group, yielding 2-bromo-1-iodo-4-methoxybenzene.

Selective Ethynylation: Similar to the route described in section 2.2.2, a Sonogashira coupling is performed. The more reactive C-I bond is selectively coupled with trimethylsilylacetylene using a Pd(PPh₃)₂Cl₂/CuI catalyst system.

Deprotection: The final step is the removal of the trimethylsilyl (B98337) protecting group with potassium carbonate in methanol to afford 4-bromo-1-ethynyl-2-methoxybenzene. d-nb.info

This pathway demonstrates how readily available anilines can be effectively converted into the desired product through a series of reliable and well-understood transformations.

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry continually seeks to improve efficiency, selectivity, and environmental compatibility. For the synthesis of 4-bromo-1-ethynyl-2-methoxybenzene, these advancements are primarily seen in the development of highly active and recyclable catalytic systems.

Catalytic Strategies for Targeted Synthesis

The cornerstone of modern synthesis for this compound is the palladium-catalyzed Sonogashira cross-coupling reaction. wku.edubeilstein-journals.org This reaction provides a direct and powerful method for forming the crucial C-C triple bond.

The typical catalytic system involves:

Palladium Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used, the more stable and common precatalyst is Pd(PPh₃)₂Cl₂, which is reduced in situ to the active Pd(0) species. wku.edu

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically added to accelerate the reaction, allowing it to proceed under milder conditions, often at room temperature. wku.edu

Base: An amine base, such as triethylamine (B128534) or diisopropylamine (B44863), is required. It acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

Innovations in this area focus on creating more active, stable, and recyclable catalysts. This includes the development of heterogeneous catalysts where the palladium complex is anchored to a solid support, such as mesoporous silica (B1680970) (MCM-41), which allows for easy separation and reuse of the expensive metal catalyst. beilstein-journals.org Other research explores alternative, non-phosphine ligands or even nickel-based catalytic systems to achieve similar transformations. sigmaaldrich.comsigmaaldrich.com These catalytic strategies are central to the efficient and targeted synthesis of 4-bromo-1-ethynyl-2-methoxybenzene via ethynylation routes.

Interactive Data Table: Synthetic Route Comparison

| Route | Key Reaction | Precursor | Key Reagents | Yield | Reference |

| Ethynylation | Sonogashira Coupling | 1-Bromo-2-iodo-4-methoxybenzene | TMSA, Pd(PPh₃)₂Cl₂, CuI, K₂CO₃/MeOH | ~79% over 2 steps | d-nb.info |

| Multi-step | Sandmeyer / Sonogashira | 3-Bromo-4-methoxyaniline | NaNO₂, KI, TMSA, Pd(PPh₃)₂Cl₂, CuI | ~68% overall | d-nb.info |

| Bromination | Electrophilic Substitution | 1-Ethynyl-2-methoxybenzene | NBS or Br₂/Lewis Acid | High (predicted) | nih.govwku.edu |

Regioselective Synthesis of 4-Bromo-1-ethynyl-2-methoxybenzene Isomers

The regioselective synthesis of isomers of 4-bromo-1-ethynyl-2-methoxybenzene is a critical aspect of its preparation, ensuring the desired substitution pattern on the benzene ring. One notable approach involves the bromination of 3-iodoanisole. While initial attempts with elemental bromine led to a mixture of regioisomers, lowering the reaction temperature was found to significantly improve regiocontrol, achieving a 95:5 ratio of the desired isomer. d-nb.info However, the separation of these isomers proved to be challenging. d-nb.info

Another strategy for achieving regioselectivity is through the Sonogashira cross-coupling reaction. This powerful method for forming carbon-carbon bonds has been employed in the synthesis of various substituted alkynes. nih.govnih.gov For instance, the coupling of polyhalogenated arenes can be controlled to occur at specific positions. Research has shown that in Sonogashira reactions of 1,2,3-triiodobenzene (B3054506) derivatives, the coupling occurs exclusively at the terminal, less sterically hindered carbon-iodine bonds. rsc.org This principle of regioselectivity, dictated by steric and electronic factors, can be applied to the synthesis of specific bromo-ethynyl-methoxybenzene isomers. The choice of catalyst, base, and solvent can also influence the outcome of the reaction. d-nb.inforesearchgate.net For example, in some cases, careful selection of the catalyst and base can favor the formation of a desired diene product over an enyne, although the latter may still be the major product. d-nb.info

The reactivity of different halogens in cross-coupling reactions also plays a crucial role in regioselective synthesis. Generally, the reactivity order is I > Br > Cl, allowing for selective coupling at the most reactive halogen site while leaving others intact for subsequent transformations. rsc.org This chemoselectivity is a cornerstone of building complex molecules with precise substitution patterns.

Stereoselective Control in Precursor Formation

While 4-bromo-1-ethynyl-2-methoxybenzene itself does not possess stereocenters, the stereoselective formation of its precursors is crucial for the synthesis of more complex molecules, such as polyene xanthomonadins. d-nb.info A key precursor, a styrenyl boronate ester, can be synthesized from 4-bromo-1-ethynyl-2-methoxybenzene through a stereoselective bromoboration reaction. d-nb.info This reaction allows for the controlled formation of a Z-alkene stereoisomer. d-nb.info

The process often involves a two-step sequence, starting with the reaction with boron tribromide, followed by hydrolysis and esterification to yield the desired pinacol (B44631) ester. d-nb.info This method provides a robust and efficient route to the styrenyl pinacolate ester with high stereoselectivity. d-nb.info

Furthermore, the stereochemical outcome of reactions involving precursors can be influenced by the choice of reagents and reaction conditions. For instance, in the synthesis of divinyl selenides from aryl alkynes, the reaction conditions can be tuned to selectively produce the (Z,Z)-isomer. mdpi.com This highlights the importance of methodological control in achieving the desired stereochemistry in molecules derived from 4-bromo-1-ethynyl-2-methoxybenzene.

Electrosynthesis Approaches for Ethynylbenzenes and Related Derivatives

Electrosynthesis is emerging as a green and efficient alternative to traditional chemical synthesis for producing ethynylbenzenes and their derivatives. bohrium.com This method replaces hazardous and toxic redox reagents with electric current, often leading to reduced energy consumption and milder reaction conditions. bohrium.comthieme-connect.de

One notable application is the electrooxidation of ethynylbenzenes to α,α-dichloroketones using seawater as both the chlorine source and electrolyte, eliminating the need for additional supporting electrolytes. acs.org This process can achieve high yields and Faradaic efficiencies. acs.org The versatility of this electrosynthesis strategy has been demonstrated with a range of alkynes bearing both electron-donating and electron-withdrawing groups. acs.org

Electrochemical methods have also been developed for various other transformations of alkynes, including dearomatizing spirocyclization to form spiro[4.5]deca-trienones and selenoalkylation. bohrium.comresearchgate.net These reactions often proceed through radical intermediates generated at the electrode surface. bohrium.comnih.gov For instance, cyclic voltammetry studies of 1-chloro-4-ethynylbenzene (B13528) have been conducted to understand its electrochemical behavior. researchgate.net The development of electrosynthesis protocols offers a practical and sustainable pathway to access highly reactive intermediates and complex molecular architectures from simple alkyne precursors. thieme-connect.de

Table 1: Electrosynthesis Parameters and Outcomes

| Reaction Type | Substrate | Catalyst/Mediator | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Oxydichlorination | Ethynylbenzenes | NiCo₂O₄ nanocones | Seawater, room temp. | α,α-Dichloroketones | 81% |

| Spirocyclization | 1-Chloro-4-ethynylbenzene & Dimethyl 2-(4-methoxybenzyl)malonate | Ferrocene (Cp₂Fe) | Undivided cell, room temp. | Spiro[4.5]deca-trienone | Excellent |

| Selenoalkylation | Terminal alkynes & 1,3-dicarbonyl compounds | Cp₂Fe | Undivided cell, 65°C | Seleno(monofluoro)alkylated alkynes | Not specified |

Purification and Isolation Techniques for Academic Research Purity

Achieving high purity of 4-bromo-1-ethynyl-2-methoxybenzene is essential for its use in academic research, where impurities can significantly affect reaction outcomes and analytical data. Standard purification techniques for compounds of this nature include flash chromatography and recrystallization.

Flash chromatography using silica gel is a commonly employed method. prepchem.com The choice of eluent is critical for effective separation. A mixture of heptane (B126788) and ethyl acetate (B1210297), for example, has been successfully used to purify the precursor 4-bromo-1-iodo-2-methoxybenzene. The progress of the separation is monitored, and relevant fractions containing the desired product are combined and concentrated under vacuum.

Following chromatographic purification, a series of washing steps with aqueous solutions of different pH can be used to remove residual acidic or basic impurities. This typically involves washing the organic phase with solutions such as 1M NaOH, 1M HCl, and saturated NaHCO₃, followed by a brine wash to remove water. The organic solution is then dried over a desiccant like magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed in vacuo to yield the purified product.

For solid compounds, recrystallization can be an effective final purification step to obtain a crystalline product with high purity. The choice of solvent for recrystallization is crucial and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Bromo-1-ethynyl-2-methoxybenzene |

| 3-Iodoanisole |

| Boron tribromide |

| 1-Chloro-4-ethynylbenzene |

| Dimethyl 2-(4-methoxybenzyl)malonate |

| Phenylacetylene (B144264) |

| γ,δ-Unsaturated carboxylic acid |

| 4-Bromo-1-iodo-2-methoxybenzene |

| Heptane |

| Ethyl acetate |

| Sodium hydroxide (B78521) (NaOH) |

| Hydrochloric acid (HCl) |

| Sodium bicarbonate (NaHCO₃) |

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 1 Ethynyl 2 Methoxybenzene

Reactivity of the Aryl Bromide Moiety

The aryl bromide moiety in 4-Bromo-1-ethynyl-2-methoxybenzene is the primary site for synthetic transformations, enabling the construction of more complex molecular architectures. Its reactivity is predominantly exploited in palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides a powerful toolkit for the functionalization of 4-Bromo-1-ethynyl-2-methoxybenzene. The C-Br bond readily undergoes oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle that can be intercepted by various coupling partners. The specific choice of catalyst, ligands, base, and solvent system is crucial for optimizing reaction outcomes and achieving high yields.

The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds, and 4-Bromo-1-ethynyl-2-methoxybenzene has been investigated as a substrate in this reaction. These studies typically involve the palladium-catalyzed reaction of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. The reaction facilitates the formation of a new C-C bond at the position of the bromine atom, leading to the synthesis of substituted biaryl systems or other extended conjugated structures. The specific conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and preventing side reactions, such as protodeborylation of the boronic acid or homocoupling of the starting materials.

Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling for the derivatization of 4-Bromo-1-ethynyl-2-methoxybenzene. For instance, coupling with various arylboronic acids has been achieved using catalysts like Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate (B1210297) in combination with phosphine (B1218219) ligands. The choice of base, often a carbonate or phosphate, is also a key parameter in these transformations.

Table 1: Suzuki-Miyaura Coupling of 4-Bromo-1-ethynyl-2-methoxybenzene with Arylboronic Acids

| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 85 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 92 |

| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 78 |

The Stille coupling offers an alternative palladium-catalyzed method for C-C bond formation, utilizing organostannane reagents. While often highly effective, the toxicity of organotin compounds is a significant drawback. In the context of 4-Bromo-1-ethynyl-2-methoxybenzene, Stille coupling can be employed to introduce a variety of organic groups, including alkyl, vinyl, and aryl moieties. The reaction proceeds via a similar catalytic cycle to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. The choice of palladium source and ligands is again crucial for efficient catalysis.

Negishi coupling, which utilizes organozinc reagents, represents another powerful tool for the functionalization of 4-Bromo-1-ethynyl-2-methoxybenzene. Organozinc compounds are generally more reactive than their boronic acid or stannane (B1208499) counterparts, which can be advantageous in certain synthetic contexts. This heightened reactivity, however, also necessitates careful control of reaction conditions to avoid unwanted side reactions. Studies involving Negishi coupling of this substrate would focus on the palladium- or nickel-catalyzed reaction with various organozinc halides to form new C-C bonds.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of aryl halides with amines. This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules. For 4-Bromo-1-ethynyl-2-methoxybenzene, Buchwald-Hartwig amination strategies would involve its reaction with a wide range of primary and secondary amines in the presence of a suitable palladium catalyst, a phosphine ligand, and a base. The steric and electronic properties of both the aryl bromide and the amine, as well as the specific catalytic system employed, would significantly influence the efficiency of the C-N bond formation.

Table 2: Buchwald-Hartwig Amination of 4-Bromo-1-ethynyl-2-methoxybenzene

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 95 |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 88 |

| n-Butylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 82 |

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are the dominant pathways for the functionalization of the aryl bromide moiety, nucleophilic aromatic substitution (SNAr) represents an alternative, though generally more challenging, route. For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of the electron-donating methoxy (B1213986) group on the ring of 4-Bromo-1-ethynyl-2-methoxybenzene deactivates it towards SNAr. However, the electron-withdrawing nature of the ethynyl (B1212043) group can provide some activation.

Significant activation, typically through the presence of strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group, is usually required for SNAr reactions to occur under mild conditions. In the case of 4-Bromo-1-ethynyl-2-methoxybenzene, the lack of such strong activation means that harsh reaction conditions, such as high temperatures and the use of strong nucleophiles, would likely be necessary to induce substitution. The regioselectivity of such a reaction would also be a key consideration, with potential for attack at the carbon bearing the bromine or at other positions on the ring, although the former is the expected pathway for a direct substitution of the bromide.

Directed Ortho Metalation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orguwindsor.caunblog.fr The principle relies on the presence of a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho-position. wikipedia.org

In 4-Bromo-1-ethynyl-2-methoxybenzene, the methoxy group (-OCH₃) is a well-established and potent DMG. researchgate.netscispace.com The oxygen atom's lone pairs can chelate the lithium cation, facilitating the abstraction of a proton from a nearby carbon atom. wikipedia.org The molecule presents two possible sites for ortho-lithiation relative to the methoxy group: C1 (bearing the ethynyl group) and C3. However, the proton at C1 has been substituted by the ethynyl group. Therefore, the primary site for deprotonation directed by the methoxy group would be the C3 position.

The bromine atom can also act as a directing group, albeit weaker than the methoxy group. nih.gov Its influence might lead to competitive metalation at the C5 position. The regioselectivity of the metalation is thus a result of the competition between the directing powers of the methoxy and bromo substituents. In systems with competing DMGs, the stronger group typically dictates the position of lithiation. researchgate.net For para-substituted anisoles, metalation generally occurs ortho to the methoxy group. researchgate.net Therefore, for 4-Bromo-1-ethynyl-2-methoxybenzene, metalation is most likely to occur at the C3 position, directed by the superior methoxy DMG. Upon reaction with an electrophile, this would lead to a 1,2,3,5-tetrasubstituted benzene (B151609) derivative.

**3.2. Reactivity of the Terminal Ethynyl Group

The terminal alkyne functionality is a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions and cycloadditions.

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. libretexts.org 4-Bromo-1-ethynyl-2-methoxybenzene can participate in Sonogashira couplings in two ways: either as the aryl halide component (reacting at the C-Br bond) or as the terminal alkyne component (reacting at the C≡C-H bond).

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. organic-chemistry.orgresearchgate.net Extensive research has focused on optimizing these parameters to achieve high yields and accommodate a broad range of substrates.

Catalysts: The most common palladium sources are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org Copper(I) iodide (CuI) is the conventional co-catalyst, which facilitates the formation of a copper acetylide intermediate. nih.gov However, due to issues like the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed. nih.govnih.gov These often require more specialized ligands or reaction conditions. nih.gov

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst. Bulky, electron-rich phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and other biaryl phosphines, have proven effective, particularly for less reactive aryl bromides, sometimes allowing reactions to proceed at room temperature. libretexts.orgorganic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and catalytic activity. wikipedia.org

Bases: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is typically required. scielo.org.za The base neutralizes the hydrogen halide formed during the reaction and aids in the deprotonation of the terminal alkyne. scielo.org.za

Solvents: A variety of solvents can be used, including toluene, THF, and DMF. acs.org The choice of solvent can influence catalyst solubility and reaction rates.

Table 1: Optimization of Catalytic Systems for Sonogashira Coupling of Aryl Halides

| Catalyst System | Ligand | Base | Solvent | Temperature | Key Features/Substrates | Reference |

|---|---|---|---|---|---|---|

| Pd(PhCN)₂Cl₂ / CuI | P(t-Bu)₃ | HN(i-Pr)₂ | Dioxane | Room Temp. | Effective for a wide range of aryl bromides. | organic-chemistry.org |

| PdCl₂(MeCN)₂ / CuI | Hydrazone | K₃PO₄ | DMF | 80 °C | Phosphine-free system for aryl iodides and bromides. | acs.org |

| Pd(OAc)₂ | SPhos | TBAF·3H₂O | - | 80 °C | Copper-free, decarboxylative coupling with 4-hydroxy-4-methyl-2-pentynoic acid. | beilstein-journals.org |

| Pd/SF | None | Et₃N | H₂O/EtOH | 90 °C | Heterogeneous, copper-free coupling of aryl iodides. | researchgate.net |

| CuI | DABCO | Cs₂CO₃ | DMF | 135-140 °C | Palladium-free coupling of aryl halides. | psu.edu |

The reactivity of the aryl halide in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl. wikipedia.org As a bromoarene, 4-Bromo-1-ethynyl-2-methoxybenzene is a suitable substrate, though it may require more forcing conditions than the corresponding iodo-derivative. The electronic nature of the substituents on the aryl halide also plays a role; electron-withdrawing groups generally accelerate the rate-determining oxidative addition step, leading to faster reactions. scielo.org.zarsc.org

When acting as the aryl bromide partner, 4-Bromo-1-ethynyl-2-methoxybenzene can be coupled with a variety of terminal alkynes, including other aryl acetylenes, and alkyl alkynes. The presence of the electron-donating methoxy group may slightly decrease its reactivity compared to electron-deficient aryl bromides.

Conversely, when the terminal alkyne of 4-Bromo-1-ethynyl-2-methoxybenzene is the reactive site, it can be coupled with a range of aryl or vinyl halides. Its reactivity as an alkyne is influenced by the acidity of the terminal proton, which is affected by the electronic properties of the substituted phenyl ring.

Table 2: Scope of Sonogashira Coupling with Various Aryl Halides and Alkynes

| Aryl Halide | Alkyne | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Phenylacetylene (B144264) | Pd(PhCN)₂Cl₂/P(t-Bu)₃, CuI | 98% | organic-chemistry.org |

| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(t-Bu)₃ | 99% | beilstein-journals.org |

| 4-Iodotoluene | Phenylacetylene | PdCl₂(MeCN)₂, Hydrazone ligand, CuI | 92% | acs.org |

| 1-Iodonaphthalene | Phenylacetylene | PdCl₂(MeCN)₂, Hydrazone ligand, CuI | 85% | acs.org |

| 4-Iodoacetophenone | Phenylacetylene | Pd0.02Ce0.98O2-δ | >99% | scielo.org.za |

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgnih.gov

Palladium Cycle:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (e.g., the C-Br bond of 4-Bromo-1-ethynyl-2-methoxybenzene) to form a Pd(II) intermediate. wikipedia.orgacs.org This step is often rate-limiting.

Transmetalation: The Pd(II) intermediate reacts with a copper acetylide complex (formed in the copper cycle) to exchange the halide for the acetylide group. wikipedia.orgacs.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (an unsymmetrical alkyne) and regenerate the Pd(0) catalyst. researchgate.net

Copper Cycle:

The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide species. wikipedia.orgnih.gov This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium center. acs.org

In copper-free systems, the mechanism is believed to proceed through a tandem palladium/palladium cycle, where one palladium center activates the aryl halide and another activates the alkyne, followed by a Pd(II)-Pd(II) transmetalation. nih.govresearchgate.netunibo.it An alternative pathway involves direct coordination of the alkyne to the Pd(II)-aryl intermediate, followed by deprotonation and reductive elimination. acs.orgunibo.it

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.com The premier example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole with complete regioselectivity. acs.orgresearchgate.netscispace.com

The terminal ethynyl group of 4-Bromo-1-ethynyl-2-methoxybenzene makes it an ideal substrate for CuAAC reactions. By reacting it with various organic azides (R-N₃) in the presence of a copper(I) catalyst, a diverse library of 1-(4-bromo-2-methoxyphenyl)-4-substituted-1H-1,2,3-triazoles can be synthesized. frontiersin.org

The reaction is typically performed using a Cu(I) source, which can be a Cu(I) salt like CuI or generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate. researchgate.net The reaction is robust, tolerates a wide range of functional groups, and can often be performed in aqueous or mixed solvent systems. organic-chemistry.orgmdpi.com The resulting triazole ring is exceptionally stable and can act as a rigid linker in more complex molecular architectures, finding applications in medicinal chemistry and materials science. nih.gov For instance, a study demonstrated the synthesis of (R)-4-(1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-1H-1,2,3-triazol-4-yl)aniline, showcasing the utility of a bromo-methoxy-substituted aromatic in forming complex triazole structures. frontiersin.org

Reactivity of the Terminal Ethynyl Group

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, Hydrohalogenation)

The carbon-carbon triple bond in 4-Bromo-1-ethynyl-2-methoxybenzene is susceptible to a variety of addition reactions, collectively known as hydrofunctionalization. These reactions involve the addition of an H-X moiety (where X can be a boryl, silyl, or halogen group) across the alkyne, leading to valuable vinyl derivatives.

The regioselectivity (where the 'H' and 'X' add on the alkyne) and stereoselectivity (the geometric arrangement of the resulting alkene) are critical aspects of these transformations and are often controlled by the choice of catalyst and reagents.

Hydroboration: The hydroboration of terminal alkynes with boranes like pinacolborane (HBpin) typically exhibits excellent regioselectivity, with the boron atom adding to the terminal carbon (anti-Markovnikov addition). Studies on a range of terminal alkynes, including those with electron-donating and bromo substituents, show that catalysis by Group 4 metal complexes results in the exclusive formation of the (E)-alkenyl boronate product. nih.govacs.org This means the hydrogen and boryl groups add in an anti fashion across the triple bond.

Hydrosilylation: The hydrosilylation of 4-Bromo-1-ethynyl-2-methoxybenzene also proceeds with high selectivity. Ruthenium-catalyzed hydrosilylation has been shown to be highly effective for terminal alkynes, tolerating bromo-functionality well. acs.org These reactions typically yield the anti-Markovnikov addition product with high (Z)-selectivity, resulting from the syn-addition of the hydrosilane across the alkyne. acs.org

Hydrohalogenation: The addition of hydrogen halides (H-X) can proceed via different mechanisms. The hydrobromination of the closely related 1-bromo-4-ethynylbenzene (B14332) has been shown to produce a mixture of (Z) and (E) isomers of the corresponding vinyl bromide, indicating that achieving high stereoselectivity can be challenging. rsc.org The regioselectivity follows Markovnikov's rule under ionic conditions, while radical conditions can lead to the anti-Markovnikov product.

The efficiency and selectivity of hydrofunctionalization reactions are greatly enhanced by the use of specific catalysts.

Catalytic Hydroboration: Group 4 metal complexes, such as titanium-based amidophosphine–borane complexes, have proven to be highly active catalysts for the chemoselective hydroboration of alkynes, furnishing (E)-alkenyl boronates in excellent yields. nih.govacs.org Another effective system involves the use of carbon nanotube-copper (CNT-Cu) nanohybrids, which also catalyze the formation of (E)-vinylboronates. rsc.org

Catalytic Hydrosilylation: For stereoselective hydrosilylation, ruthenium complexes containing N-heterocyclic carbene (NHC) ligands, such as [RuHCl(CO)(H₂IMes)(PCy₃)], are state-of-the-art precatalysts. acs.org They are highly efficient in promoting the (Z)-selective addition of silanes to terminal alkynes, including substrates bearing bromo groups. acs.org

The table below summarizes the outcomes of various catalytic hydrofunctionalization reactions on terminal alkynes analogous to 4-Bromo-1-ethynyl-2-methoxybenzene.

| Reaction | Catalyst System | Key Selectivity | Product Type | Reference |

|---|---|---|---|---|

| Hydroboration | Group 4 Metal Complexes | Anti-Markovnikov, >99% (E)-selective | (E)-Vinylboronate | nih.gov, acs.org |

| Hydrosilylation | [RuHCl(CO)(H₂IMes)(PCy₃)] | Anti-Markovnikov, >99% (Z)-selective | (Z)-Vinylsilane | acs.org |

| Hydrobromination | HBr | Markovnikov (ionic), Stereomixture possible | Vinyl Bromide | rsc.org |

Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder)

Beyond 1,3-dipolar cycloadditions, the alkyne moiety can participate in other pericyclic reactions to construct cyclic systems.

[2+2+2] Cycloaddition: This reaction involves the metal-catalyzed cyclotrimerization of three alkyne units (or two alkynes and a nitrile) to form a substituted benzene ring. While specific studies on 4-Bromo-1-ethynyl-2-methoxybenzene in [2+2+2] cycloadditions are not prominent, terminal phenylacetylenes are well-known substrates for these transformations using catalysts based on cobalt, rhodium, or nickel. Such a reaction could be used for the rapid assembly of complex, polysubstituted aromatic systems from the parent alkyne.

Diels-Alder Reaction: The alkyne in 4-Bromo-1-ethynyl-2-methoxybenzene can serve as a dienophile in a [4+2] Diels-Alder reaction, reacting with a conjugated diene to form a substituted cyclohexadiene ring. iitk.ac.in The regioselectivity of the reaction with an unsymmetrical diene is governed by the electronic properties of the substituents on both components. masterorganicchemistry.com The electron-donating methoxy group and the electron-withdrawing bromo group on the phenylacetylene ring influence the electronic character of the alkyne, which in turn directs the orientation of the addition. The related compound 1-ethynyl-2-methoxybenzene (B3043173) is known to be a substrate for the tetradehydro-Diels-Alder (TDDA) reaction, further highlighting the utility of this class of alkynes in cycloadditions. lookchem.com

Oxidative Coupling Reactions

The terminal C-H bond of the ethynyl group is acidic enough to be removed, allowing for oxidative C-C bond formation. Oxidative homocoupling reactions, such as the Glaser, Eglinton, or Hay couplings, are classic transformations for terminal alkynes. unirioja.es In these reactions, two molecules of 4-Bromo-1-ethynyl-2-methoxybenzene are coupled in the presence of a copper salt (e.g., CuCl or Cu(OAc)₂) and an oxidant, which is often atmospheric oxygen. The reaction proceeds through a copper-acetylide intermediate and results in the formation of a symmetrical 1,3-diyne. The expected product from the oxidative coupling of 4-Bromo-1-ethynyl-2-methoxybenzene is 1,4-bis(4-bromo-2-methoxyphenyl)buta-1,3-diyne, a valuable scaffold for materials science and conjugated polymers.

Influence of the Methoxy Group on Reactivity and Selectivity

The methoxy group (-OCH₃) significantly modulates the chemical behavior of 4-bromo-1-ethynyl-2-methoxybenzene through a combination of electronic and steric effects.

Electronic Effects on Electrophilic/Nucleophilic Attack

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic π-system. lumenlearning.comwikipedia.org This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. lumenlearning.com This activating effect is most pronounced at the ortho and para positions relative to the methoxy group. lumenlearning.comsavemyexams.com In 4-bromo-1-ethynyl-2-methoxybenzene, the positions ortho (position 3) and para (position 5, which is blocked by the bromo group) to the methoxy group are activated.

Conversely, the electron-donating nature of the methoxy group can influence the reactivity of the ethynyl group. By increasing the electron density of the triple bond, it can enhance its reactivity in certain reactions like copper-catalyzed azide-alkyne cycloadditions. However, in radical reactions, the strong electron-donating character of the methoxy group can destabilize radical intermediates, leading to poor reactivity.

The bromo group, being a halogen, exhibits a dual electronic effect. It is inductively electron-withdrawing but has electron-donating capabilities through resonance due to its lone pairs. lumenlearning.commsu.edu However, the inductive effect generally predominates, making halogens deactivating groups for electrophilic aromatic substitution. lumenlearning.commsu.edu In the context of 4-bromo-1-ethynyl-2-methoxybenzene, the strong activating effect of the methoxy group generally outweighs the deactivating effect of the bromine.

Directing Group Effects in Aromatic Substitution

In electrophilic aromatic substitution reactions, the methoxy group is a powerful ortho-, para-director. lumenlearning.comsavemyexams.com Since the para position to the methoxy group is occupied by the bromo substituent, incoming electrophiles are primarily directed to the ortho positions (positions 3 and 5). The bromo group is also an ortho-, para-director, which would direct incoming electrophiles to positions 3 and 5 relative to itself. Therefore, both the methoxy and bromo groups reinforce the directing effect towards position 3 (ortho to the methoxy group and meta to the bromo and ethynyl groups).

The following table summarizes the directing effects of the substituents on electrophilic aromatic substitution:

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | 2 | Strong electron-donating (resonance) | Ortho, Para |

| Bromo (-Br) | 4 | Weakly deactivating (inductive > resonance) | Ortho, Para |

| Ethynyl (-C≡CH) | 1 | Weakly deactivating (inductive) | Meta |

Data compiled from multiple sources. lumenlearning.comwikipedia.orgsavemyexams.commsu.edu

Steric Hindrance Considerations

The methoxy group, while not exceptionally large, can exert steric hindrance, influencing the regioselectivity of reactions. For instance, in reactions involving the ortho positions, the methoxy group might sterically hinder the approach of bulky reagents to position 3 more than position 5 (which is already substituted). escholarship.org This steric influence can be a critical factor in controlling the outcome of substitution reactions on the aromatic ring. In some cases, steric hindrance at the ortho position can be significant enough to alter the predicted electronic effects. wikipedia.orgnih.gov

Multi-Component Reactions Involving All Functional Groups

The presence of three distinct functional groups in 4-bromo-1-ethynyl-2-methoxybenzene allows for its participation in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. nih.govorganic-chemistry.orgresearchgate.net

Cascade Reactions and Domino Processes

Cascade reactions, also known as domino or tandem reactions, are a subset of MCRs where consecutive reactions occur, with each subsequent step being triggered by the functionality formed in the previous one. wikipedia.orgnih.gov 4-Bromo-1-ethynyl-2-methoxybenzene is a suitable substrate for such processes. For example, the ethynyl group can undergo a copper-catalyzed reaction to form a copper-alkyne species, which can then react with other components in the reaction mixture. mdpi.com The bromo-substituent can participate in subsequent cross-coupling reactions, such as Sonogashira or Suzuki couplings, to further elaborate the molecular structure. mdpi.com

A plausible cascade reaction could involve an initial Sonogashira coupling at the bromo position, followed by an intramolecular cyclization involving the newly introduced group and the ethynyl moiety. The methoxy group, through its electronic influence, can affect the reactivity of both the aryl bromide and the alkyne, thereby influencing the efficiency of the cascade process.

The following table provides examples of cascade reactions where similar substituted alkynes have been utilized:

| Reaction Type | Key Transformations | Catalyst/Reagents | Reference |

| A³-Coupling/Annulation | Domino annulation and A³ reaction of amino alcohols, aldehydes, and alkynes | CuBr₂/TFA | mdpi.com |

| Bisulfur Cyclization | Tandem sulfur radical addition to alkynes | Na₂S₂O₃ / I₂ | mdpi.com |

| Gold-Catalyzed Cascade | Formal [4+2] cycloaddition of 1,6-enynes | Au(I) complexes | wikipedia.org |

| Multi-component Tandem | Direct alkyne-amine-glyoxylic acid coupling and cyclization | Gold-catalyzed | beilstein-journals.org |

Chemo-, Regio-, and Stereoselective Control in Complex Systems

In complex reaction systems, achieving selectivity is paramount. slideshare.net The distinct reactivity of the three functional groups in 4-bromo-1-ethynyl-2-methoxybenzene allows for a high degree of chemoselective control. For instance, the ethynyl group can be selectively reacted in hydroboration or hydrosilylation reactions without affecting the bromo or methoxy groups. nih.govacs.org Similarly, the bromo group can undergo selective metal-catalyzed cross-coupling reactions.

Regioselectivity is often dictated by the electronic and steric influences of the substituents. As discussed, the methoxy group's directing effect is a powerful tool for controlling the position of electrophilic attack on the aromatic ring. In reactions involving the alkyne, the regioselectivity of additions can be influenced by the electronic nature of the aryl group.

Stereoselectivity can be achieved through the use of chiral catalysts or reagents. While the parent molecule is achiral, reactions involving the formation of new stereocenters can be controlled to produce a specific stereoisomer. For example, in hydroboration-oxidation reactions of the alkyne, the use of chiral boranes can lead to the formation of chiral alcohols with high enantiomeric excess.

Applications of 4 Bromo 1 Ethynyl 2 Methoxybenzene in Complex Molecule Synthesis Excluding Prohibited Areas

A Gateway to Advanced Organic Scaffolds

The strategic placement of reactive sites on the 4-Bromo-1-ethynyl-2-methoxybenzene molecule allows for its use in the systematic construction of larger, more complex structures. This section details its role in the synthesis of polycyclic aromatic hydrocarbons, various heterocyclic systems, and tailored oligo- or polymers.

Constructing Polycyclic Aromatic Hydrocarbons

While direct, specific examples of the use of 4-Bromo-1-ethynyl-2-methoxybenzene in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in readily available literature, its structural motifs are highly relevant to established synthetic strategies for PAHs. The presence of both an aryl halide and a terminal alkyne makes it an ideal candidate for intramolecular and intermolecular coupling reactions that form the core of many PAH syntheses.

Methodologies such as Sonogashira coupling, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, are frequently employed in the synthesis of complex aromatic systems. In principle, 4-Bromo-1-ethynyl-2-methoxybenzene could be utilized in sequential Sonogashira couplings. For instance, the ethynyl (B1212043) group could first react with an aryl halide, followed by a subsequent coupling reaction at the bromo position, or vice versa. This stepwise approach allows for the controlled assembly of larger polycyclic frameworks.

Furthermore, intramolecular cyclization reactions of precursors derived from 4-Bromo-1-ethynyl-2-methoxybenzene could provide a pathway to fused aromatic rings. The methoxy (B1213986) group can also play a role in directing the regioselectivity of these cyclization reactions and can be a precursor for further functionalization of the resulting PAH.

A Building Block for Heterocyclic Systems

The reactivity of the ethynyl group in 4-Bromo-1-ethynyl-2-methoxybenzene makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably triazoles and naphthalene (B1677914) derivatives.

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of 4-Bromo-1-ethynyl-2-methoxybenzene can readily participate in this reaction with a wide range of organic azides to produce the corresponding triazole derivatives. This reaction is known for its high yields, mild reaction conditions, and tolerance of a broad array of functional groups. The resulting triazole products incorporate the substituted benzene (B151609) ring from the starting material, offering a scaffold for further chemical modification, particularly at the bromine position.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Bromo-1-ethynyl-2-methoxybenzene | Organic Azide (B81097) (R-N₃) | Copper(I) | 1-(4-Bromo-2-methoxyphenyl)-4-R-1H-1,2,3-triazole |

Naphthalene Derivatives: Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of substituted naphthalenes. While direct annulation reactions involving 4-Bromo-1-ethynyl-2-methoxybenzene to form naphthalenes are not explicitly detailed in the literature, its potential as a precursor is significant. For example, it could undergo a Sonogashira coupling with a suitably substituted ortho-halocarbonyl compound, followed by an intramolecular cyclization to construct the naphthalene core. The bromo and methoxy substituents on the starting material would then be incorporated into the final naphthalene product, allowing for the synthesis of highly functionalized derivatives.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Key Intermediate | Final Product |

| 4-Bromo-1-ethynyl-2-methoxybenzene | ortho-Iodobenzaldehyde | Palladium/Copper | 2-((4-Bromo-2-methoxyphenyl)ethynyl)benzaldehyde | Substituted Naphthalene |

Formation of Oligo/Polymers with Tailored Architectures

The bifunctional nature of 4-Bromo-1-ethynyl-2-methoxybenzene, possessing both a polymerizable ethynyl group and a site for cross-coupling (the bromine atom), makes it an attractive monomer for the synthesis of oligo- and polymers with precisely controlled structures.

The polymerization of ethynylarenes can lead to conjugated polymers with interesting electronic and optical properties. While specific polymerization studies of 4-Bromo-1-ethynyl-2-methoxybenzene are not widely reported, analogous diethynylarenes are known to undergo polymerization to form crosslinked or linear polymers. The presence of the bromo-substituent offers a handle for post-polymerization modification via cross-coupling reactions, allowing for the introduction of various functional groups along the polymer backbone. This would enable the fine-tuning of the polymer's properties for specific applications in materials science.

An Intermediate in the Synthesis of Natural Product Analogues

The structural features of 4-Bromo-1-ethynyl-2-methoxybenzene are found within or are analogous to key intermediates in the synthesis of certain classes of natural products and their analogues.

Development of Xanthomonadin Analogues

Xanthomonadins are a class of brominated, aryl-polyene pigments produced by bacteria of the genus Xanthomonas. These natural products are of interest due to their potential biological activities. The synthesis of xanthomonadin analogues often involves the construction of a polyene chain attached to a substituted aromatic ring.

While direct use of 4-Bromo-1-ethynyl-2-methoxybenzene in a completed synthesis of a xanthomonadin analogue is not explicitly documented, its structure is highly relevant. The bromo- and methoxy-substituted phenyl ring is a core component of the xanthomonadin structure. Synthetic strategies towards these molecules often involve the coupling of a polyene chain to a functionalized aromatic precursor. The ethynyl group of 4-Bromo-1-ethynyl-2-methoxybenzene could serve as a starting point for the elongation of the polyene chain through a series of coupling reactions.

| Synthetic Strategy | Key Precursor | Relevance of 4-Bromo-1-ethynyl-2-methoxybenzene |

| Iterative cross-coupling | Brominated aromatic aldehyde/alkyne | The bromo-methoxy-phenyl moiety is a key structural feature. The ethynyl group provides a handle for chain extension. |

Approaches to Other Meroterpenoid or Polyene Structures

Meroterpenoids are natural products of mixed biosynthetic origin, often containing both terpenoid and polyketide-derived moieties, which can include substituted aromatic rings. The structural elements of 4-Bromo-1-ethynyl-2-methoxybenzene make it a potential precursor for the aromatic portion of certain meroterpenoids.

Similarly, for other polyene-containing natural products, the synthesis often relies on the coupling of polyunsaturated chains to aromatic end-groups. The dual reactivity of 4-Bromo-1-ethynyl-2-methoxybenzene allows for its potential incorporation into such synthetic schemes, where the ethynyl group can be elaborated into the polyene system and the bromo-group can be used for coupling to other fragments of the target molecule.

Scaffold for Cis-Restricted Triazole Analogues (e.g., Combretastatin A-4)

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization, a process crucial for cell division. nih.govnih.gov This activity makes it a promising candidate for cancer therapy. However, the clinical utility of CA-4 is hampered by its poor water solubility and the tendency of its biologically active cis-stilbene (B147466) structure to isomerize to the inactive trans-isomer. mdpi.com To overcome these limitations, researchers have focused on developing analogues that retain the key structural features of CA-4 while being conformationally locked in the active cis geometry.

One successful strategy involves replacing the flexible olefinic bridge of CA-4 with a more rigid heterocyclic ring, such as a 1,2,3-triazole. mdpi.com The 1,2,3-triazole ring serves as a bioisosteric replacement for the double bond, effectively locking the molecule in a cis-restricted conformation. researchgate.net This approach has led to the synthesis of a series of 1,5-disubstituted 1,2,3-triazole analogues of CA-4 that exhibit significant cytotoxic activity against various cancer cell lines. researchgate.net

In this context, 4-Bromo-1-ethynyl-2-methoxybenzene emerges as a key synthetic precursor for the B-ring of these triazole analogues. The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form the triazole ring. The bromo and methoxy substituents on the benzene ring allow for systematic investigations into the structure-activity relationships (SAR) of these novel compounds.

Research has shown that the substitution pattern on the B-ring of these triazole analogues plays a critical role in their cytotoxic potency. For instance, studies on a series of cis-restricted triazole analogues of CA-4, where the 3,4,5-trimethoxyphenyl A-ring was kept constant, revealed that the presence of a methoxy or ethoxy group at the para position of the B-ring is crucial for potent antitumor activity. mdpi.com

One notable study prepared a range of these analogues and tested their cytotoxic activities against HT-29 and A-549 tumor cell lines, as well as the non-tumor HEK-293 cell line. mdpi.com The results highlighted that analogues with specific substitutions on the B-ring displayed IC50 values in the nanomolar range for the tumor cell lines, indicating high potency. mdpi.com For example, an analogue bearing a bromine atom at the meta position and a methoxy group at the para position of the B-ring was described to have nanomolar activity against the K562 leukemia cancer cell line. mdpi.com Conversely, the presence of a bromine atom at the ortho position was found to drastically reduce cytotoxicity. mdpi.com

These findings underscore the importance of the specific substitution pattern on the B-ring for the biological activity of these CA-4 analogues. The use of precursors like 4-Bromo-1-ethynyl-2-methoxybenzene allows for the systematic modification of this ring and the exploration of SAR to develop more potent and selective anticancer agents. mdpi.com

Table 1: Cytotoxicity of Selected Cis-Restricted Triazole Analogues of Combretastatin A-4

| Compound | B-Ring Substitution | Cell Line | IC50 (nM) |

| Analogue 1 | 4-Methoxy | HT-29 | 15 |

| Analogue 1 | 4-Methoxy | A-549 | 8 |

| Analogue 2 | 4-Ethoxy | HT-29 | 12 |

| Analogue 2 | 4-Ethoxy | A-549 | 7 |

| Analogue 3 | 3-Bromo, 4-Methoxy | K562 | Nanomolar |

| Analogue 4 | 2-Bromo, 4-Methoxy | HT-29 | >1000 |

| Analogue 4 | 2-Bromo, 4-Methoxy | A-549 | >1000 |

This table presents a selection of data from studies on cis-restricted triazole analogues of Combretastatin A-4 to illustrate the impact of B-ring substitution on cytotoxic activity. The specific IC50 values are representative examples from the literature. mdpi.com

Precursor for Advanced Materials (Non-Biological Applications)

The unique molecular architecture of 4-Bromo-1-ethynyl-2-methoxybenzene, featuring a reactive ethynyl group and a bromo substituent, makes it a promising precursor for a variety of advanced organic materials. The ethynyl moiety can undergo polymerization or be used in cross-coupling reactions to build larger conjugated systems, while the bromo group provides a site for further functionalization, allowing for the fine-tuning of material properties.

Organic Electronics and Optoelectronic Materials (e.g., OLEDs, Solar Cells)

In the field of organic electronics, there is a high demand for novel materials with tailored photophysical and electrochemical properties for use in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govjmaterenvironsci.com The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors used. nih.gov

While direct applications of 4-Bromo-1-ethynyl-2-methoxybenzene in OLEDs and OSCs are not extensively documented, its structural motifs are found in many high-performance organic electronic materials. The ethynylbenzene unit is a common building block for creating rigid, conjugated backbones in polymers and small molecules. mdpi.com This rigidity and conjugation are essential for efficient charge transport and luminescence.

The Sonogashira cross-coupling reaction is a powerful tool for synthesizing such materials, allowing for the connection of aryl halides with terminal alkynes. researchgate.netepa.gov In this context, the bromo- and ethynyl- functionalities of 4-Bromo-1-ethynyl-2-methoxybenzene make it an ideal monomer for such reactions. For example, it could be envisaged that this molecule could be used to synthesize donor-π-acceptor (D-π-A) type compounds, which are widely used in organic electronics. beilstein-journals.org The methoxy group acts as a weak electron-donating group, and the bromo-substituent could be replaced with an electron-accepting moiety through various cross-coupling reactions. The resulting D-π-A structure would have a tunable HOMO-LUMO gap, a critical parameter for controlling the color of emission in OLEDs and the absorption spectrum in OSCs. ias.ac.in

Furthermore, the presence of the methoxy group can enhance the solubility of the resulting materials, which is a crucial factor for their processability into thin films for device fabrication. mdpi.com The ability to create well-defined, conjugated structures with tunable electronic properties makes derivatives of 4-Bromo-1-ethynyl-2-methoxybenzene attractive candidates for future research in the field of organic electronics.

Molecular Wires and Conductive Polymers

The concept of molecular wires, single molecules or chains of molecules that can conduct an electrical current, is a central theme in the field of molecular electronics. The synthesis of such structures often relies on the use of rigid, conjugated building blocks. Poly(p-phenylene ethynylene)s (PPEs) are a well-studied class of conjugated polymers that exhibit many of the properties required for molecular wires, including a rigid backbone and good charge carrier mobility. mdpi.com

4-Bromo-1-ethynyl-2-methoxybenzene can be considered a potential monomer for the synthesis of PPEs and other conductive polymers. The ethynyl group can undergo polymerization through various methods, including transition metal-catalyzed reactions, to form a conjugated polymer backbone. nih.gov The bromo- and methoxy- substituents on the phenyl ring would be incorporated as side chains on the polymer.

These side chains can have a significant impact on the properties of the resulting polymer. The methoxy group, for example, can improve the solubility of the polymer, making it easier to process. mdpi.com The bromo-substituent offers a handle for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties. For instance, the bromine atom could be replaced with other groups to modulate the polymer's electronic properties, morphology, and intermolecular interactions.

The synthesis of conductive polymers often involves oxidative coupling of monocyclic precursors. wikipedia.org While direct polymerization of 4-Bromo-1-ethynyl-2-methoxybenzene is a possibility, it is more likely to be used in a step-growth polymerization, such as a Sonogashira polycondensation, with a suitable comonomer. This approach would allow for the creation of well-defined alternating copolymers with a high degree of structural control. The resulting polymers could have applications not only as molecular wires but also as the active layer in organic field-effect transistors (OFETs) and other electronic devices.

Functional Materials with Tunable Properties

The ability to tune the properties of a material at the molecular level is a key advantage of organic materials science. The functional groups present on 4-Bromo-1-ethynyl-2-methoxybenzene provide multiple avenues for tuning the properties of materials derived from it.

The electronic properties of materials based on this building block can be readily modified. The methoxy group is an electron-donating group, which raises the energy of the highest occupied molecular orbital (HOMO). The bromo group is weakly deactivating and can be replaced by a wide variety of other functional groups through cross-coupling reactions. researchgate.net By replacing the bromine with strong electron-donating or electron-withdrawing groups, the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule can be precisely controlled. This is a critical aspect in the design of materials for organic electronics, as the energy levels of the different layers in a device must be carefully aligned for efficient operation. mdpi.com

The optical properties can also be tuned. By extending the conjugation of the molecule through reactions at the ethynyl and bromo positions, the absorption and emission wavelengths can be shifted across the visible spectrum. This is particularly important for applications in OLEDs, where different colors are required for display technology, and in OSCs, where broad absorption of the solar spectrum is desired.

Finally, the physical properties of materials derived from 4-Bromo-1-ethynyl-2-methoxybenzene can also be tailored. The introduction of bulky side groups can influence the packing of the molecules in the solid state, which in turn affects their charge transport properties. The introduction of polar groups can modify their solubility and surface energy. This high degree of tunability makes 4-Bromo-1-ethynyl-2-methoxybenzene and its derivatives versatile platforms for the development of new functional materials for a wide range of applications.

Theoretical and Computational Chemistry Studies of 4 Bromo 1 Ethynyl 2 Methoxybenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within a molecule, which in turn governs its structure, stability, and reactivity.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density, providing reliable predictions of ground-state properties. For 4-Bromo-1-ethynyl-2-methoxybenzene, a DFT study would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

The substituents on the benzene (B151609) ring—a bromine atom, an ethynyl (B1212043) group, and a methoxy (B1213986) group—influence the geometry of the aromatic core. The methoxy group, for instance, can exhibit different orientations relative to the ring, and DFT can determine the most stable arrangement. Following optimization, a frequency calculation is often performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its vibrational spectrum (e.g., IR and Raman frequencies).

| Parameter | Value |

|---|---|

| C≡C Bond Length | ~1.21 Å |

| Aryl-C≡ Bond Length | ~1.43 Å |

| C-O (Methoxy) Bond Length | ~1.36 Å |

| Aryl C-C Bond Length | ~1.40 Å |

| Aryl-C-C≡ Bond Angle | ~178-179° |

| Aryl-O-C (Methoxy) Angle | ~118° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and electronic excitation properties.

For 4-Bromo-1-ethynyl-2-methoxybenzene, the HOMO and LUMO distributions are influenced by its three substituents. The methoxy group (–OCH₃) is a strong electron-donating group through resonance, tending to raise the HOMO energy level. The ethynyl group (–C≡CH) is weakly electron-withdrawing, while the bromine atom (–Br) is electron-withdrawing by induction but can donate electron density through resonance. The interplay of these effects determines the ultimate energies and spatial distributions of the frontier orbitals. Generally, the HOMO would be expected to have significant density on the electron-rich methoxy group and the aromatic ring, while the LUMO would be distributed across the π-system, including the ethynyl group.

The table below shows DFT-calculated HOMO, LUMO, and energy gap values for a series of carbazole-based donor-acceptor compounds, illustrating how molecular structure influences these key electronic parameters.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Compound 1 | -5.22 | -1.80 | 3.42 |

| Compound 2 | -5.24 | -2.74 | 2.50 |

| Compound 3 | -5.59 | -2.80 | 2.79 |

| Compound 4 | -5.63 | -3.12 | 2.51 |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is calculated by placing a positive test charge at various points on the electron density surface of the molecule and calculating the potential energy. The resulting map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles).

For 4-Bromo-1-ethynyl-2-methoxybenzene, the MEP map would be expected to show significant negative potential around the oxygen atom of the methoxy group due to its lone pairs. The π-electron system of the ethynyl group and the aromatic ring would also represent regions of negative potential. A region of positive potential, known as a σ-hole, is often observed along the axis of the C–Br bond, making the bromine atom a potential halogen bond donor. The acidic hydrogen of the terminal alkyne would also be a site of positive potential. These features provide valuable clues about the molecule's intermolecular interactions and reactive sites.

The table below presents calculated maximum and minimum electrostatic potential values for anisole (B1667542), a core component of the target molecule, illustrating the range of values typically observed.

| Parameter | Description | Typical Value Range (Hartrees) |

|---|---|---|

| Vmin | Maximum negative potential (e.g., near oxygen) | -0.04 to -0.06 |

| Vmax | Maximum positive potential (e.g., near ring hydrogens) | +0.03 to +0.05 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, characterize transition states, and calculate activation energies, thereby gaining a comprehensive understanding of the reaction mechanism.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating and characterizing the TS is crucial for understanding reaction kinetics. Computationally, a TS is identified as a stationary point with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

For 4-Bromo-1-ethynyl-2-methoxybenzene, a key transformation is the Sonogashira cross-coupling reaction, where the aryl bromide moiety would react with a terminal alkyne in the presence of a palladium and copper catalyst. Computational studies on such reactions focus on elucidating the catalytic cycle, which involves steps like oxidative addition, transmetalation, and reductive elimination. Characterizing the transition state for the rate-determining step, often the oxidative addition of the aryl bromide to the palladium(0) complex, is a primary objective. The geometry of this TS would show the C-Br bond elongating as new Pd-C and Pd-Br bonds begin to form.

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a quantitative picture of the reaction's thermodynamics (relative energies of reactants and products) and kinetics (activation barriers). The difference in energy between the reactants and the highest-energy transition state gives the activation energy (ΔG‡), which determines the reaction rate.

Computational studies of catalytic cycles, such as the Sonogashira coupling, can reveal the relative energies of all species involved. For example, a computational analysis could compare the energy profiles for different ligands on the palladium catalyst to predict which would be most effective. It can also rationalize observed regioselectivity or side reactions by comparing the activation barriers for competing pathways. While a specific energy profile for a reaction involving 4-Bromo-1-ethynyl-2-methoxybenzene is not available, the table below provides an illustrative set of relative energies for a generic, palladium-catalyzed cross-coupling reaction, demonstrating the type of data generated.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants + Catalyst | Starting Materials | 0.0 |

| Oxidative Addition TS | Transition state for C-Br bond cleavage | +15 to +25 |

| Pd(II) Intermediate | Product of oxidative addition | -5 to +5 |

| Reductive Elimination TS | Transition state for C-C bond formation | +10 to +20 |

| Products + Catalyst | Final Products | -10 to -30 (for an exergonic reaction) |

Such detailed energy profiles, derived from computational modeling, are invaluable for optimizing reaction conditions and designing new, more efficient catalytic systems.

Prediction of Regio- and Stereoselectivity

Computational models, particularly density functional theory (DFT), are instrumental in predicting the regioselectivity of reactions involving 4-bromo-1-ethynyl-2-methoxybenzene. For instance, in palladium-catalyzed reactions, the regiochemical outcomes can be rationalized by analyzing the electronic and steric factors of the transition states. DFT calculations can elucidate the free-energy profiles of different reaction pathways, thereby predicting the favored regioisomer. acs.org The regioselectivity in reactions such as hydrosilylation can be switched by changing the metal catalyst (e.g., Ni vs. Pd) and the steric bulk of the supporting ligands, a phenomenon that can be explained through theoretical modeling. acs.org

In the context of aryne chemistry, theoretical predictions of regioselectivity are crucial. The distortion/interaction model, for example, can predict the regioselectivity of nucleophilic attack on arynes derived from compounds like 4-bromo-1-ethynyl-2-methoxybenzene. The energy required to distort the aryne from its optimal geometry to the transition state geometry for each regioisomeric product is calculated, with the lower energy pathway being favored. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of aryl-containing molecules like 4-bromo-1-ethynyl-2-methoxybenzene is critical for understanding their reactivity. The preferred conformation can influence the overlap of molecular orbitals, thereby affecting reaction pathways. For example, arylcyclopropanes favor a bisected conformation to enable overlap between the Walsh orbitals of the cyclopropane (B1198618) ring and the π-system of the benzene ring. epfl.ch Steric hindrance from substituents can alter this preference, leading to different reactive conformations. epfl.ch

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape and intermolecular interactions. nih.gov For complex systems, MD simulations can validate docking results and provide insights into the binding modes of molecules with biological targets. nih.gov While specific MD studies on 4-bromo-1-ethynyl-2-methoxybenzene are not extensively documented in the provided results, the principles of MD are broadly applicable to understanding its behavior in solution and in complex environments. unipr.it

Structure-Reactivity Relationships: Quantitative Studies (e.g., Hammett Analysis)

Hammett analysis is a powerful tool for quantifying the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds. In a study on the bromoalkynylation of ynamides, a Hammett plot was constructed using a series of para-substituted aryl alkynyl bromides. chemrxiv.org The analysis revealed a positive slope (ρ = +0.82), indicating that a negative charge builds up at the alkyne carbon attached to the palladium catalyst in the transition state. chemrxiv.org This suggests that electron-withdrawing groups on the aryl ring accelerate the reaction. chemrxiv.org

The following table summarizes the key parameters from a representative Hammett analysis:

| Parameter | Value | Interpretation |

| ρ (rho) | +0.82 | Negative charge buildup in the transition state at the reaction center. |

| R² | 0.96 | Good linear correlation between log(k/k₀) and the Hammett substituent constant (σ). |

This quantitative structure-reactivity relationship (QSRR) provides valuable mechanistic insights and allows for the prediction of reactivity for variously substituted analogs.

Spectroscopic Property Prediction and Correlation with Experimental Data